

# BTP-114: A Novel Albumin-Targeted Platinum Prodrug for Overcoming Cisplatin Resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BIZ 114

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

Cisplatin and other platinum-based chemotherapeutics are mainstays in the treatment of various solid tumors. However, their efficacy is often limited by both intrinsic and acquired resistance, along with significant dose-limiting toxicities. BTP-114, a novel cisplatin prodrug, has been developed to address these limitations. By leveraging a unique albumin-binding strategy, BTP-114 achieves enhanced tumor accumulation and a prolonged plasma half-life, leading to superior anti-tumor activity in preclinical models of cisplatin-resistant cancers. This technical guide provides a comprehensive overview of the core science behind BTP-114, including its mechanism of action, preclinical data, and the design of its initial clinical evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of BTP-114 as a next-generation platinum therapeutic.

## Introduction: The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including:

- Reduced intracellular drug accumulation: Decreased expression of copper transporter 1 (CTR1), a key cisplatin influx transporter, or increased efflux by pumps like MRP2.

- Enhanced DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) pathway, which removes platinum-DNA adducts.
- Increased drug inactivation: Elevated levels of intracellular thiols, such as glutathione, which can sequester and inactivate cisplatin.
- Altered signaling pathways: Dysregulation of apoptotic signaling pathways, leading to evasion of programmed cell death.

Overcoming these resistance mechanisms is a critical challenge in oncology drug development.

## BTP-114: A Strategic Approach to Enhance Platinum Efficacy

BTP-114 is a proprietary, albumin-binding platinum (Pt)-based complex containing a prodrug form of cisplatin. Its design incorporates a maleimide moiety that facilitates rapid and stable conjugation to serum albumin, the most abundant protein in human blood. This strategy is intended to:

- Prolong Plasma Half-Life: The large size of the BTP-114-albumin conjugate prevents rapid renal clearance, significantly extending the circulation time of the platinum agent.
- Enhance Tumor Accumulation: Tumors often exhibit an enhanced permeability and retention (EPR) effect, leading to the passive accumulation of large molecules like albumin. Furthermore, some tumors overexpress albumin-binding proteins, further promoting uptake.
- Preferential Uptake by Cancer Cells: BTP-114 is designed for preferential uptake by cancer cells with specific molecular profiles.
- Tumor-Specific Activation: The prodrug is designed to release the active cisplatin molecule preferentially within the tumor microenvironment.

## Preclinical Data

Preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 demonstrated the potential of BTP-114 to overcome the limitations of

conventional cisplatin therapy.

## Pharmacokinetics and Tumor Accumulation

BTP-114's albumin-binding properties lead to a significantly altered pharmacokinetic profile compared to cisplatin.

Parameter	BTP-114	Cisplatin	Fold Increase
Predicted Human Plasma Half-life	10 days	~20-30 minutes (initial phase)	-
Platinum Accumulation in Xenograft Models	-	-	15-fold <sup>[1]</sup>
Therapeutic Dose of Platinum	-	-	Up to 2-fold increase <sup>[1]</sup>

Table 1: Comparative preclinical pharmacokinetic and biodistribution parameters of BTP-114 and cisplatin.<sup>[1]</sup>

## Anti-Tumor Efficacy

BTP-114 demonstrated superior and sustained tumor growth inhibition compared to cisplatin in preclinical xenograft models of lung and ovarian cancer.<sup>[1]</sup> While specific tumor growth inhibition curves and quantitative data from these studies are not publicly available, the qualitative results indicate a significant improvement in efficacy.

## Proposed Mechanism of Action for Overcoming Cisplatin Resistance

The enhanced efficacy of BTP-114 in cisplatin-resistant models is likely multifactorial, stemming from its unique pharmacokinetic and pharmacodynamic properties.

## Overcoming Reduced Drug Accumulation

By binding to albumin, BTP-114 utilizes a different cellular uptake mechanism than free cisplatin, which primarily relies on CTR1. This alternative uptake pathway can bypass the resistance mechanism of reduced CTR1 expression in cancer cells. The significantly increased platinum accumulation in tumors further contributes to overcoming this form of resistance.

## Saturating DNA Repair Mechanisms

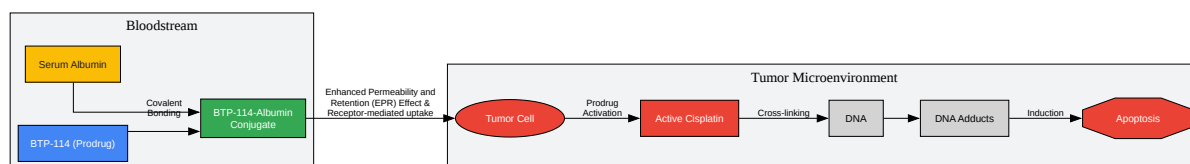
The sustained high concentration of platinum delivered to the tumor by BTP-114 can overwhelm the capacity of DNA repair pathways. In cancers with existing DNA damage repair (DDR) deficiencies, such as those with BRCA1 or BRCA2 mutations, this effect is expected to be even more pronounced. The targeting of patients with BRCA mutations in the Phase 1 clinical trial for BTP-114 supports this proposed mechanism.

## Induction of Apoptosis

The enhanced formation of platinum-DNA adducts due to increased intracellular drug concentration is expected to lead to a more robust activation of apoptotic signaling pathways, even in cells that have developed mechanisms to evade cisplatin-induced apoptosis.

## Signaling Pathways and Experimental Workflows

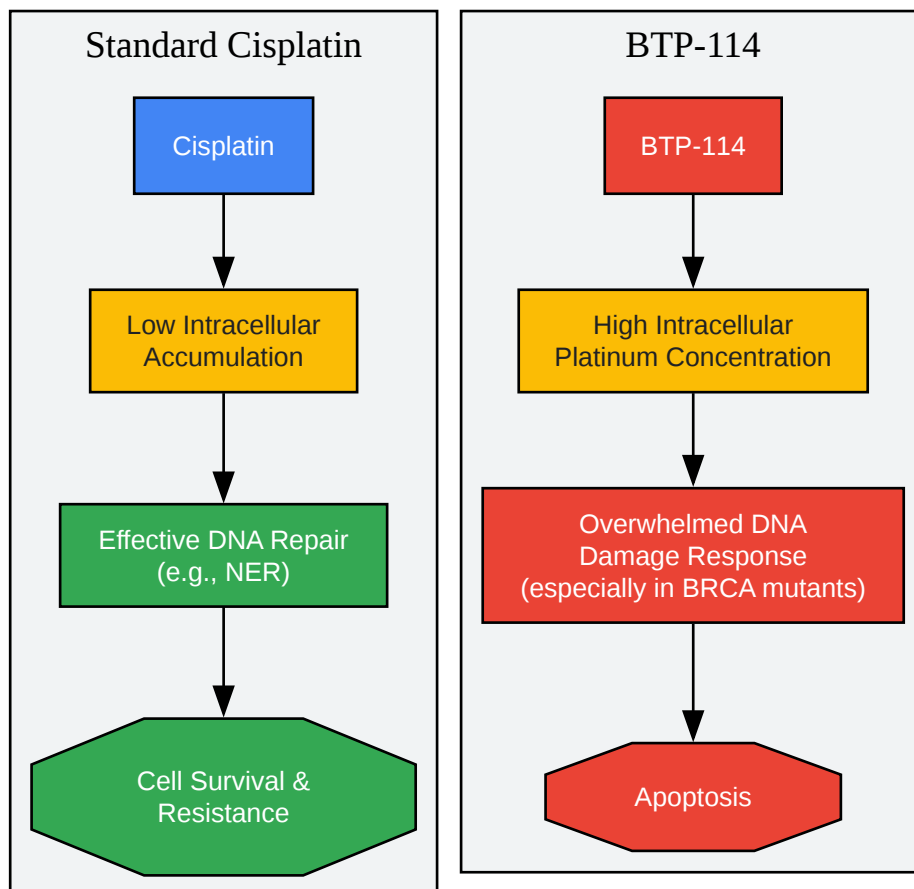
### BTP-114 Mechanism of Action



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Caption: BTP-114's mechanism of action from administration to apoptosis induction.

## Overcoming Cisplatin Resistance via the DNA Damage Response Pathway



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Caption: BTP-114 overcomes cisplatin resistance by overwhelming DNA repair.

## Clinical Development: The NCT02950064 Trial

A Phase 1 clinical trial (NCT02950064) was initiated to evaluate the safety, pharmacokinetics, and anti-cancer activity of BTP-114 in patients with advanced solid tumors.[2]

## Study Design

- Type: Phase 1, Open-label, Multicenter, Dose-Escalation study.

- Population: Patients with advanced solid tumors with known BRCA mutations or other DNA repair defects.
- Structure:
  - Part 1 (Dose Escalation): To determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).
  - Part 2 (Expansion): To evaluate the anti-cancer activity of BTP-114 at the RP2D in specific tumor cohorts.

## Key Eligibility Criteria

- Inclusion: Patients with advanced solid tumors and a known deleterious BRCA mutation or other DNA repair mutation. Specific cohorts in the expansion phase include pancreatic, ovarian, breast, and prostate cancers.
- Exclusion: Significant comorbidities or prior therapies that would interfere with the evaluation of BTP-114.

## Endpoints

- Primary:
  - Part 1: MTD and RP2D.
  - Part 2: Objective Response Rate (ORR).
- Secondary:
  - Safety and tolerability.
  - Pharmacokinetics.
  - Progression-Free Survival (PFS).
  - Duration of Response (DOR).

As of the last update, the results of this clinical trial have not been publicly disclosed.

## Experimental Protocols

Detailed experimental protocols for the preclinical studies of BTP-114 are not publicly available. However, based on standard practices in the field, the following methodologies were likely employed.

## Xenograft Tumor Models

- Cell Lines: Human lung and ovarian cancer cell lines, likely including both cisplatin-sensitive and cisplatin-resistant variants.
- Animals: Immunocompromised mice (e.g., nude or SCID mice).
- Procedure:
  - Cancer cells are cultured and then subcutaneously injected into the flank of the mice.
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into treatment groups (e.g., vehicle control, cisplatin, BTP-114 at various doses).
  - Drugs are administered intravenously.
  - Tumor volume is measured regularly using calipers.
  - At the end of the study, tumors are excised for further analysis (e.g., platinum content, biomarker analysis).

## Pharmacokinetic Analysis

- Sample Collection: Blood samples are collected from treated animals at various time points.
- Platinum Quantification: Plasma concentrations of platinum are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated using appropriate software.

## In Vitro Cytotoxicity Assays

- Method: Assays such as the MTT or CellTiter-Glo assay are used to determine the half-maximal inhibitory concentration (IC50) of BTP-114 and cisplatin in various cancer cell lines.

## Future Directions and Conclusion

BTP-114 represents a promising strategy for overcoming cisplatin resistance in solid tumors. Its novel albumin-binding mechanism leads to favorable pharmacokinetics and enhanced tumor accumulation of platinum. The preclinical data, although limited in public detail, suggests a significant improvement in anti-tumor efficacy compared to conventional cisplatin. The focus on patients with BRCA and other DNA repair mutations in the Phase 1 clinical trial is a rational approach to target a patient population most likely to benefit from a DNA-damaging agent with enhanced potency.

The future development of BTP-114 will depend on the outcomes of the ongoing clinical evaluation. The results of the Phase 1 trial will be crucial in determining the safety profile, recommended dose, and preliminary efficacy of this novel agent. Further non-clinical studies elucidating the precise molecular mechanisms by which BTP-114 overcomes resistance and interacts with specific signaling pathways will also be valuable.

In conclusion, BTP-114 holds the potential to be a significant advancement in platinum-based chemotherapy, offering a new therapeutic option for patients with cisplatin-resistant cancers, particularly those with underlying DNA repair deficiencies.

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- To cite this document: BenchChem. [BTP-114: A Novel Albumin-Targeted Platinum Prodrug for Overcoming Cisplatin Resistance]. BenchChem, [2025]. [Online PDF]. Available at:

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